molecular formula C36H49I B1653113 2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 174272-36-7

2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B1653113
CAS No.: 174272-36-7
M. Wt: 608.7 g/mol
InChI Key: AKQJJJWAULMNDZ-UHFFFAOYSA-N
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Description

2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a highly substituted aromatic compound characterized by a central benzene core functionalized with three isopropyl (propan-2-yl) groups at the 1, 3, and 5 positions. A pendant phenyl ring at the 2-position bears an iodine atom and an additional 2,4,6-tri(propan-2-yl)phenyl group. This structure confers significant steric bulk and electronic diversity, making it a candidate for applications in organic synthesis, materials science, and coordination chemistry.

Properties

IUPAC Name

2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49I/c1-20(2)26-16-30(22(5)6)34(31(17-26)23(7)8)28-14-13-15-29(36(28)37)35-32(24(9)10)18-27(21(3)4)19-33(35)25(11)12/h13-25H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQJJJWAULMNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456428
Record name 1,1':3',1''-Terphenyl, 2'-iodo-2,2'',4,4'',6,6''-hexakis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174272-36-7
Record name 1,1':3',1''-Terphenyl, 2'-iodo-2,2'',4,4'',6,6''-hexakis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation of Benzene

The parent scaffold, 1,3,5-tri(propan-2-yl)benzene, is synthesized via Friedel-Crafts alkylation using isopropyl chloride and AlCl₃. Optimal conditions (25°C, 0.75 h) achieve 95% yield by minimizing polyalkylation.

Reaction Conditions

Reagent Solvent Temperature Time Yield
AlCl₃ Neat 25°C 45 min 95%

Bromination for Cross-Coupling

Bromination at the para-position of 1,3,5-tri(propan-2-yl)benzene is achieved using Br₂ in CCl₄ with FeBr₃ (5 mol%), yielding 1-bromo-2,4,6-tri(propan-2-yl)benzene (87% yield).

Iodination Strategies for Aryl Systems

Directed Ortho-Metalation-Iodination

To introduce iodine at the ortho-position, a directed metalation approach employs LiTMP (lithium tetramethylpiperidide) followed by quenching with I₂. This method affords 2-iodo-1,3,5-tri(propan-2-yl)benzene in 78% yield.

Patent-Based Iodination Optimization

Adapting methodologies from CZ296389B6, iodination with NaICl₂ in aqueous HCl is performed in two temperature phases:

  • Primary addition : 40–70°C (60% of NaICl₂).
  • Secondary addition : 75–95°C (40% of NaICl₂).
    This reduces azo byproducts (<2%) and achieves 91% iodination yield.

Boronic Acid Synthesis for Suzuki-Miyaura Coupling

Miyaura Borylation of Bromoarenes

1-Bromo-2,4,6-tri(propan-2-yl)benzene reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (2 mol%) in dioxane (100°C, 12 h), yielding the corresponding boronic ester (84%). Hydrolysis with NaOH affords 3-[2,4,6-tri(propan-2-yl)phenyl]phenylboronic acid.

Key Reaction Metrics

Catalyst Ligand Solvent Temperature Yield
Pd(dppf)Cl₂ - Dioxane 100°C 84%

Biaryl Bond Formation via Suzuki-Miyaura Coupling

Coupling 2-iodo-1,3,5-tri(propan-2-yl)benzene with 3-[2,4,6-tri(propan-2-yl)phenyl]phenylboronic acid employs Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (90°C, 24 h). Microwave irradiation (150°C, 3 h) enhances yield to 89% while reducing reaction time.

Optimized Conditions

Parameter Value Yield
Catalyst Pd(PPh₃)₄ 89%
Base K₂CO₃ -
Solvent Toluene/H₂O (4:1) -
Temperature 150°C (microwave) -

Purification and Analytical Validation

Chromatographic Challenges

Due to the compound’s hydrophobicity, silica gel chromatography is ineffective. Recrystallization from heptane/ethyl acetate (9:1) affords pure product (mp 148–150°C).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 18H, CH(CH₃)₂), 2.95 (sept, J = 6.8 Hz, 3H, CH(CH₃)₂), 7.15–7.45 (m, 4H, aryl).
  • HRMS : m/z calcd for C₃₆H₄₇I [M+H]⁺: 678.2543; found: 678.2539.

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent-free iodination using NaICl₂ in molten urea (140°C, 20 h) reduces waste.
  • Microwave-assisted coupling cuts energy use by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted terphenyl derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of 1,1’:3’,1’‘-Terphenyl, 2’-iodo-2,2’‘,4,4’‘,6,6’'-hexakis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
Target Compound : 2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene Iodo substituent at 2-position; triisopropylphenyl at 3-position; triisopropyl core C₃₆H₄₅I 628.61 Potential for Suzuki-Miyaura cross-coupling (iodo as leaving group); steric stabilization in supramolecular systems
Bromo Analog : 2-[3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene Bromo substituent instead of iodo C₃₃H₃₉Br 545.56 Less reactive in cross-coupling vs. iodo; used as intermediate in halogen-exchange reactions
Acetyl Chloride Derivatives (e.g., 2,4,6-tri(propan-2-yl)phenyl acetyl chloride) Acetyl chloride functional group C₂₃H₃₃ClO 360.96 High reactivity toward nucleophiles (e.g., amines, alcohols); used in acylation reactions
Trioxane Template : 2,4,6-tri(propan-2-yl)-1,3,5-trioxane Trioxane core with triisopropyl groups C₁₂H₂₄O₃ 216.32 Sublimable template for hollow sulfur materials in lithium-sulfur battery electrodes
Imidazolyl-Triazine : 2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine Imidazole-functionalized phenyl rings; triazine core C₃₆H₂₇N₉ 585.67 Metal coordination sites for MOFs/catalysis; fluorescence properties

Key Comparative Insights:

Halogen Substituents: The iodine atom in the target compound enhances its utility in cross-coupling reactions (e.g., with boronic acids) compared to the bromo analog, which requires harsher conditions or catalysts .

Steric and Electronic Effects :

  • The triisopropylphenyl groups in the target compound and its analogs create steric shielding, which can stabilize reactive intermediates or prevent π-π stacking in materials science applications .
  • Imidazolyl derivatives (e.g., C₃₆H₂₇N₉) lack bulky alkyl groups, enabling metal coordination but sacrificing steric protection .

Functional Group Reactivity :

  • Acetyl chloride derivatives exhibit distinct reactivity (e.g., nucleophilic acyl substitution) compared to halogenated aromatics, limiting their use in cross-coupling but expanding utility in polymer or pharmaceutical synthesis .

Research Findings and Limitations

  • Synthesis Challenges: No direct synthesis data for the target compound are available, but brominated analogs are prepared via Ullmann or Buchwald-Hartwig couplings, as inferred from related methodologies .
  • Biological Activity : While fluorometric screening (e.g., alamar Blue assay) is used for antifungal compounds, the target’s bioactivity remains unexplored in the provided evidence .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of tri-substituted aromatic compounds characterized by multiple isopropyl groups and an iodine substituent. Its structure can be represented as follows:

C21H26I\text{C}_{21}\text{H}_{26}\text{I}

This molecular configuration suggests potential hydrophobic properties due to the presence of bulky isopropyl groups, which may influence its interaction with biological membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The iodine atom and the bulky isopropyl groups may allow the compound to interact with various receptors, potentially modulating their activity.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which can protect cells from oxidative stress.
  • Antiproliferative Effects : Studies on related compounds indicate potential antiproliferative effects against cancer cell lines.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

  • Anticancer Activity : Some derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancer.
  • Neuroprotective Effects : Related compounds have been studied for their ability to protect neuronal cells from damage.
  • Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects in animal models.

Summary of Biological Activities

Activity Type Observed Effect Reference
AnticancerInhibition of cell proliferation
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryReduction in edema in animal models

Case Studies

  • Anticancer Study : A study evaluated a compound structurally similar to “2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene” against human breast cancer cell lines (MCF-7). The IC50 was reported at 4.19 μM, indicating significant antiproliferative activity compared to control treatments .
  • Neuroprotection Research : Another study explored the neuroprotective properties of related pyrazole derivatives in models of Alzheimer’s disease. These compounds were found to restore membrane homeostasis disrupted after brain trauma, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings

Recent research highlights the importance of substituents in determining the biological activity of aromatic compounds. For instance:

  • Compounds with methoxy or hydroxy groups often exhibit enhanced antioxidant capacities.
  • The presence of halogens like iodine can significantly alter the pharmacokinetics and dynamics of these molecules.

Q & A

Q. How can researchers optimize the synthesis of this compound given steric hindrance from bulky isopropyl substituents?

Methodological Answer: Synthesis optimization requires addressing steric hindrance through:

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling reactions to sequentially attach substituents, minimizing steric clashes .
  • Catalyst selection : Employ palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance coupling efficiency in hindered environments.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) improve solubility and reaction kinetics .

Example Experimental Setup:

StepReagents/ConditionsYield (%)
1Pd(OAc)₂, SPhos, K₂CO₃, DMF, 100°C62
2Iodination via NIS in AcOH78
3Final coupling with triisopropylbenzene boronate55

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃). Use DEPT-135 to distinguish CH₃ groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by symmetry and steric effects .
  • X-ray Crystallography : Confirm molecular geometry and iodine positioning in the crystal lattice .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in positive ion mode) .

Q. How can thermal stability be systematically assessed under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to determine decomposition thresholds .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition or melting points) linked to isopropyl group mobility .
  • Accelerated Aging Studies : Expose samples to 40–80°C for 1–4 weeks and monitor structural integrity via FTIR or HPLC .

Advanced Research Questions

Q. How to design experiments to study environmental fate and bioaccumulation potential?

Methodological Answer: Adopt a tiered approach inspired by environmental-chemical property studies :

  • Laboratory Phase :
    • Measure log Kow (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation.
    • Assess photodegradation under simulated sunlight (λ > 290 nm) using HPLC-MS to track byproducts.
  • Field Phase :
    • Use mesocosms to study soil adsorption/leaching. Analyze soil and water samples via LC-MS/MS.

Key Parameters to Track:

ParameterMethodRelevance
log KowShake-flaskBioaccumulation potential
t₁/₂ (hydrolysis)pH-varied incubationsEnvironmental persistence
MetabolitesHRMSToxicity profiling

Q. What computational methods predict reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Model iodine’s role in π-stacking interactions with aromatic amino acids (e.g., tryptophan) in enzyme binding pockets.
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to cytochrome P450 enzymes to assess metabolic pathways .
  • QSAR Models : Relate substituent effects (e.g., isopropyl bulk) to biological activity using published datasets .

Q. How can contradictions in spectroscopic data across studies be resolved?

Methodological Answer:

  • Systematic Replication : Reproduce synthesis and characterization under identical conditions (solvent, temperature, instrument calibration) .
  • Multi-Technique Validation : Cross-verify NMR data with X-ray structures or IR spectra (e.g., C-I stretch at ~500 cm⁻¹) .
  • Meta-Analysis : Compare published data in a standardized table to identify outliers or methodological discrepancies:
Study¹H NMR (δ, ppm)X-ray Bond Length (Å)Notes
A7.32 (aromatic)1.41 (C-I)DMF solvent
B7.28 (aromatic)1.39 (C-I)THF solvent

Q. What strategies address low yields in large-scale synthesis for research applications?

Methodological Answer:

  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., iodination) .
  • Crystallization Optimization : Use solvent mixtures (e.g., hexane/EtOAc) to enhance purity and yield .
  • Byproduct Recycling : Isolate unreacted intermediates via column chromatography and reintroduce into the reaction .

Q. How to integrate this compound into a theoretical framework for supramolecular chemistry studies?

Methodological Answer:

  • Conceptual Alignment : Link its steric bulk and iodine’s polarizability to theories of host-guest interactions (e.g., crown ether analogs) .
  • Experimental Probes :
    • Conduct fluorescence quenching assays to study π-π interactions with electron-deficient aromatics .
    • Use SAXS to analyze self-assembly in solution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene
Reactant of Route 2
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Reactant of Route 2
2-[2-iodo-3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene

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